molecular formula C21H19N3O3S2 B2877135 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 877654-86-9

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2877135
CAS No.: 877654-86-9
M. Wt: 425.52
InChI Key: NFGGHYMKUSDNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a tetrahydro ring system. The molecule contains a 3-methoxyphenyl substituent at position 3 and a thioether-linked N-phenylacetamide moiety at position 2.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-27-16-9-5-8-15(12-16)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)22-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGHYMKUSDNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6 ), prepared via a Gewald reaction involving 3-methoxybenzaldehyde, cyanoacetamide, and sulfur. This intermediate is critical for subsequent cyclization.

Cyclization to Thieno[3,2-d]pyrimidinone

Treatment of 6 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms the enamine 7 , which undergoes intramolecular cyclization under acidic conditions to yield 3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (1a ). Alternative routes using 3-methoxybenzylamine failed due to steric hindrance, underscoring the superiority of DMF-DMA in facilitating cyclization.

Reaction Conditions :

  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 85%

Alternative Synthetic Pathways

One-Pot Thioether Formation

A streamlined approach involves concurrent cyclization and alkylation. Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6 ) is treated with DMF-DMA, followed by in-situ reaction with 2-chloro-N-phenylacetamide and K₂CO₃. This method reduces purification steps but achieves a lower yield (58%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction time from 24 hours to 30 minutes. However, the thioether formation still requires conventional heating, limiting overall efficiency.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 3.85 (s, 3H, OCH₃), δ 4.32 (s, 2H, SCH₂), δ 7.25–7.45 (m, 8H, aromatic), and δ 10.20 (s, 1H, NH) confirm the structure.
  • ¹³C NMR : Peaks at δ 168.5 (C=O), δ 159.3 (pyrimidinone C4), and δ 55.2 (OCH₃) align with expected functional groups.

Mass Spectrometry

The molecular ion peak at m/z 470.5 ([M+H]⁺) matches the calculated molecular weight (470.5 g/mol).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Key Advantage Limitation
Stepwise Cyclization 72 24 High purity Multiple purification steps
One-Pot Synthesis 58 18 Reduced steps Lower yield
Microwave-Assisted 65 6 Faster cyclization Specialized equipment required

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Switching to acetone improves crystallinity, albeit with longer reaction times.

Byproduct Formation

Competing O-alkylation is mitigated by using excess K₂CO₃ and maintaining anhydrous conditions.

Applications and Derivatives

The compound serves as a precursor for antitumor agents, with modifications at the acetamide moiety enhancing bioactivity. Derivatives exhibit IC₅₀ values below 10 μM against breast cancer cell lines, highlighting therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl group in the thienopyrimidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thioether-linked acetamide derivatives with pyrimidinone or thienopyrimidine cores.

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (CAS 618427-80-8)

  • Structural Differences: Core: Thieno[2,3-d]pyrimidinone (vs. thieno[3,2-d]pyrimidinone in the target compound). Substituents: 3-Ethyl, 5,6-dimethyl (vs. 3-methoxyphenyl and tetrahydro fused ring). Acetamide Group: N-mesityl (vs. N-phenyl).
  • Synthetic Insights : Likely synthesized via similar thiolation strategies, but alkylation at position 3 and dimethyl substitution at 5,6 positions may require distinct reagents (e.g., ethylating agents or methyl halides).

2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (Compound 1a)

  • Structural Differences: Core: Pyrrolo[3,4-c]pyridine with a trioxo system (vs. tetrahydrothieno[3,2-d]pyrimidinone). Substituents: 4-Methyl and phenyl (vs. 3-methoxyphenyl).
  • Synthetic Method : Prepared via reaction of thioacetamide with N-arylmaleimides in 1,4-dioxane at 50°C for 12–15 hours .

2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (Compound 4a)

  • Structural Differences: Core: Pyrimidine with quinoxaline substitution (vs. thienopyrimidinone). Substituents: 4-Chlorophenyl, 5-cyano, 6-hydroxy (vs. 3-methoxyphenyl).
  • Synthetic Method : Synthesized via refluxing with thiouracil derivatives in acetonitrile and triethylamine, achieving a 90.2% yield.
  • Physicochemical Data : Melting point 230–232°C; IR bands at 436 cm⁻¹ (likely S-C or C≡N stretches) .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Notable Properties
Target Compound Thieno[3,2-d]pyrimidinone 3-Methoxyphenyl, N-phenylacetamide Not reported Not reported High structural complexity
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide Thieno[2,3-d]pyrimidinone 3-Ethyl, 5,6-dimethyl, N-mesityl Not reported Not reported Enhanced lipophilicity
Compound 1a Pyrrolo[3,4-c]pyridine 4-Methyl, phenyl Not reported Not reported Trioxo system, amide linkage
Compound 4a Pyrimidine-quinoxaline hybrid 4-Chlorophenyl, 5-cyano, 6-hydroxy 90.2% 230–232 High yield, polar functional groups

Research Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) may improve solubility compared to electron-withdrawing groups (e.g., chloro in Compound 4a).
  • Bulky substituents (e.g., mesityl in CAS 618427-80-8) increase steric hindrance, possibly affecting binding affinity .

Synthetic Efficiency : Compound 4a’s high yield (90.2%) suggests optimized conditions for thiolation reactions, which could inform the target compound’s synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.